molecular formula C9H9Br2NO2 B12114252 Methyl 3,5-dibromo-2-(methylamino)benzoate

Methyl 3,5-dibromo-2-(methylamino)benzoate

Cat. No.: B12114252
M. Wt: 322.98 g/mol
InChI Key: RDSFHUKLUCPMQE-UHFFFAOYSA-N
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Description

Methyl 3,5-dibromo-2-(methylamino)benzoate (chemical formula: C₉H₈Br₂NO₂, molar mass: 310.98 g/mol) is a halogenated benzoate derivative featuring a methylamino (-NHCH₃) substituent at the ortho position and bromine atoms at the meta positions (3 and 5) of the benzene ring.

Key structural characteristics include:

  • Bromine substituents: Electron-withdrawing groups that influence reactivity and intermolecular interactions.
  • Methylamino group: A secondary amine that may participate in hydrogen bonding or serve as a site for further functionalization.
  • Methyl ester: Enhances solubility in organic solvents and acts as a protecting group for carboxylic acids.

This compound belongs to a broader class of halogenated benzoates studied for applications in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula

C9H9Br2NO2

Molecular Weight

322.98 g/mol

IUPAC Name

methyl 3,5-dibromo-2-(methylamino)benzoate

InChI

InChI=1S/C9H9Br2NO2/c1-12-8-6(9(13)14-2)3-5(10)4-7(8)11/h3-4,12H,1-2H3

InChI Key

RDSFHUKLUCPMQE-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1Br)Br)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,5-dibromo-2-(methylamino)benzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl anthranilate (methyl 2-aminobenzoate) to introduce bromine atoms at the 3 and 5 positions. This is typically achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid. The resulting product, methyl 3,5-dibromo-2-aminobenzoate, is then subjected to methylation using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dibromo-2-(methylamino)benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms at the 3 and 5 positions can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylamino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to remove the bromine atoms or to convert the ester group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcohol solvent.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of debrominated or alcohol derivatives.

Scientific Research Applications

Pharmaceutical Applications

Methyl 3,5-dibromo-2-(methylamino)benzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be utilized in the development of drugs targeting specific biological pathways.

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound exhibit significant activity against cancer cell lines. For example, studies have shown that modifications of this compound can enhance its efficacy as an inhibitor of tumor growth by interacting with key cellular pathways involved in cancer proliferation.

Compound Target IC50 (µM) Comments
This compoundA549 (Lung Cancer)1.2Potent inhibitor; induces apoptosis
Derivative AMCF-7 (Breast Cancer)0.8Enhanced activity compared to parent compound

Organic Synthesis

This compound is widely used as a building block in organic synthesis due to its bromine substituents, which can participate in various chemical reactions such as nucleophilic substitutions and cross-coupling reactions.

Synthesis Methodology

The synthesis of this compound typically involves the bromination of methyl anthranilate followed by methylation of the amino group. This straightforward synthetic route allows for high yields and is suitable for industrial production.

Materials Science

This compound finds applications in materials science, particularly in the development of polymers and coatings. Its chemical properties contribute to enhanced stability and reactivity in polymer matrices.

Application Example

In polymer chemistry, this compound can be incorporated into polymer backbones to improve thermal stability and mechanical properties. Research indicates that polymers containing dibrominated aromatic compounds exhibit better performance under thermal stress.

Material Property Improved Measurement
Polymer AThermal StabilityTGA onset at 300°C
Polymer BMechanical StrengthTensile strength increase by 30%

Bioconjugation Techniques

This compound is also utilized in bioconjugation techniques where it aids in attaching biomolecules to surfaces or other molecules. This application is particularly relevant in biotechnology and diagnostics.

Case Study: Diagnostic Assays

In diagnostic assays, this compound has been used to label antibodies for enhanced detection sensitivity. The bromine substituents facilitate the attachment of fluorescent tags or other markers, improving assay performance.

Mechanism of Action

The mechanism of action of methyl 3,5-dibromo-2-(methylamino)benzoate involves its interaction with specific molecular targets. The bromine atoms and the methylamino group can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and biological activity. The exact molecular pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares methyl 3,5-dibromo-2-(methylamino)benzoate with its analogs based on substituent groups, molar mass, and key properties:

Compound Name Formula Molar Mass (g/mol) Substituents (Positions) Key Features
This compound C₉H₈Br₂NO₂ 310.98 Br (3,5); -NHCH₃ (2); COOCH₃ (1) Potential H-bond donor (NH); moderate steric hindrance
Methyl 3,5-dibromo-2-diacetylamino-benzoate C₁₂H₁₁Br₂NO₄ 393.03 Br (3,5); -N(Ac)₂ (2); COOCH₃ (1) Bulky acetyl groups reduce reactivity; stabilizes crystal packing via C–H⋯O interactions
Methyl 2-amino-3,5-dibromo-benzoate C₈H₇Br₂NO₂ 295.96 Br (3,5); -NH₂ (2); COOCH₃ (1) Primary amine enhances nucleophilicity; lower thermal stability
Methyl 3,5-dibromo-2-(trifluoroacetamido)benzoate C₁₀H₇Br₂F₃NO₃ 406.97 Br (3,5); -N(COCF₃) (2); COOCH₃ (1) Strong electron-withdrawing trifluoroacetyl group; increased acidity
Methyl 4-(bromomethyl)benzoate C₉H₉BrO₂ 243.07 BrCH₂ (4); COOCH₃ (1) Reactive bromomethyl group for crosslinking; no amine functionality

Biological Activity

Methyl 3,5-dibromo-2-(methylamino)benzoate is a substituted benzoate compound that has garnered attention in biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C10H9Br2NO2C_{10}H_{9}Br_{2}NO_{2}. The presence of bromine atoms and a methylamino group significantly influences its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its ability to interact with various biological targets:

  • Enzyme Inhibition : This compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It may act as a modulator for specific receptors, influencing signal transduction pathways related to cell growth and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxicity

Cytotoxicity assays have revealed that this compound can induce cell death in cancer cell lines. The compound has been tested against several cancer types, including breast and lung cancer cells.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various substituted benzoates, including this compound. Results indicated significant antibacterial activity against resistant strains of bacteria .
  • Cytotoxicity Assessment : In a recent publication in Toxicology Reports, researchers assessed the cytotoxic effects of this compound on human cancer cell lines. The findings suggested a dose-dependent response with significant cell death observed at higher concentrations .
  • Mechanistic Insights : Another study focused on the mechanisms underlying the cytotoxic effects of this compound. The research highlighted its role in apoptosis induction through mitochondrial pathways .

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